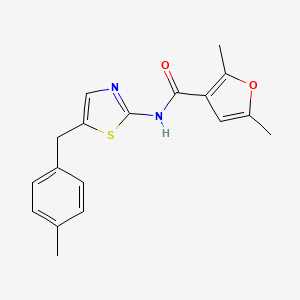

![molecular formula C22H27NO4 B2817843 2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid CAS No. 1259999-01-3](/img/structure/B2817843.png)

2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

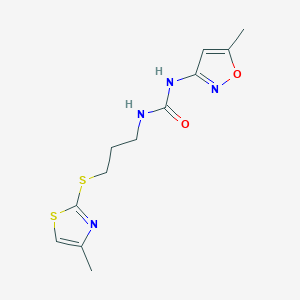

The compound “2-((Tert-butoxycarbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-4-yl)propanoic acid” is an organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure of this compound would include a Boc-protected amine, a biphenyl group, and a carboxylic acid group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

In general, Boc-protected amines can be deprotected using acidic conditions. The biphenyl group might undergo electrophilic aromatic substitution reactions, and the carboxylic acid could participate in various reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, Boc-protected amines are stable under basic conditions but can be deprotected under acidic conditions .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

A study by H. Pajouhesh et al. (2000) highlighted the enantioselective synthesis of neuroexcitant analogues using tert-butoxycarbonyl (Boc) protected amino acids. The research demonstrates the preparation of both enantiomers of a specific neuroexcitant, showcasing the chemical's utility in synthesizing complex molecules with high enantiomeric excess (Pajouhesh et al., 2000).

Catalysis in Organic Synthesis

A. Heydari et al. (2007) explored the use of the compound in catalyzing the N-tert-butoxycarbonylation of amines. This study reveals the efficiency and environmental friendliness of using heteropoly acid as a catalyst for protecting amines, underscoring the importance of the compound in facilitating organic synthesis with potential pharmaceutical implications (Heydari et al., 2007).

Development of Anticancer Agents

Research by Vivek Kumar et al. (2009) on the synthesis of functionalized amino acid derivatives, including those with the tert-butoxycarbonyl group, highlights their evaluation for in vitro cytotoxicity against human cancer cell lines. This indicates the compound's relevance in the design of new anticancer agents, showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Polymer Modification for Medical Applications

H. M. Aly and H. L. A. El-Mohdy (2015) discussed the functional modification of polyvinyl alcohol/acrylic acid hydrogels through amine compounds, including derivatives of the compound . This study illustrates its utility in modifying hydrogels for enhanced swelling properties and potential medical applications, demonstrating the compound's versatility beyond mere pharmaceutical synthesis (Aly & El-Mohdy, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[4-(3,4-dimethylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-14-6-9-18(12-15(14)2)17-10-7-16(8-11-17)13-19(20(24)25)23-21(26)27-22(3,4)5/h6-12,19H,13H2,1-5H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZHCJCBVQQBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2817760.png)

![methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate](/img/structure/B2817765.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2817770.png)

![4-tert-butyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817774.png)

![5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole](/img/structure/B2817775.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2817777.png)

![2-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-phenylethanol](/img/structure/B2817778.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride](/img/structure/B2817779.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2817780.png)